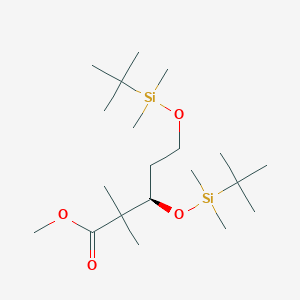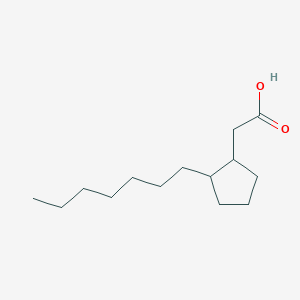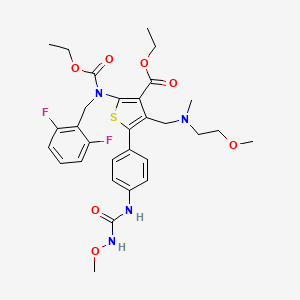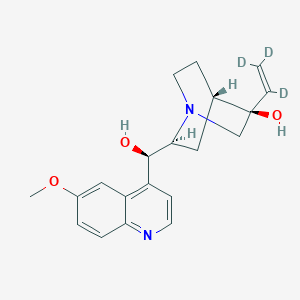![molecular formula C10H18ClF3N2O2 B13713592 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride is a chemical compound with the molecular formula C10H18ClF3N2O2 and a molecular weight of 290.71 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and a butanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2,2-trifluoroethyl)piperazine and butanoic acid.
Reaction Conditions: The reaction between 4-(2,2,2-trifluoroethyl)piperazine and butanoic acid is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and piperazine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level .
Comparaison Avec Des Composés Similaires
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride can be compared with other similar compounds, such as:
4-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid: Lacks the hydrochloride group but shares similar structural features.
4-(2,2,2-Trifluoroethyl)piperazine: Contains the trifluoroethyl group and piperazine ring but lacks the butanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18ClF3N2O2 |
|---|---|
Poids moléculaire |
290.71 g/mol |
Nom IUPAC |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H17F3N2O2.ClH/c11-10(12,13)8-15-6-4-14(5-7-15)3-1-2-9(16)17;/h1-8H2,(H,16,17);1H |
Clé InChI |
NMXJUODFXUMIJH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC(=O)O)CC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


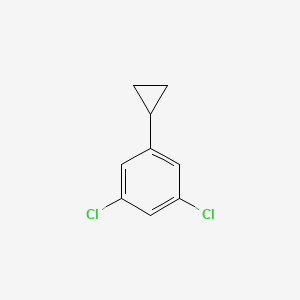
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
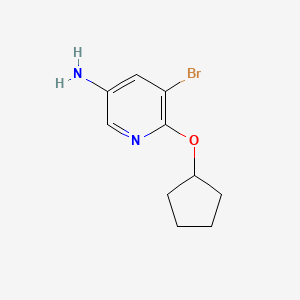



![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
